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molecular formula C10H5BrFNO2S B8376993 2-(5-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylic acid

2-(5-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B8376993
M. Wt: 302.12 g/mol
InChI Key: IWUUITPDIBEMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328106B2

Procedure details

Following the procedure of Intermediate 129, replacing 5-bromo-2-fluoro-benzonitrile with 2-fluoro-4-methylbenzonitrile gave the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([C:8]2[S:9][CH:10]=[C:11]([C:13]([OH:15])=[O:14])[N:12]=2)[CH:7]=1.F[C:18]1C=C(C)C=CC=1C#N>>[F:16][C:5]1[CH:4]=[C:3]([CH3:18])[CH:2]=[CH:7][C:6]=1[C:8]1[S:9][CH:10]=[C:11]([C:13]([OH:15])=[O:14])[N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C=1SC=C(N1)C(=O)O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C)C=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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